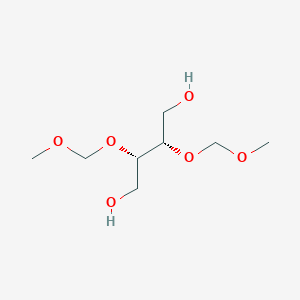

(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol

Description

Properties

IUPAC Name |

(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O6/c1-11-5-13-7(3-9)8(4-10)14-6-12-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLLHXOANNRBLV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC(CO)C(CO)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCO[C@@H](CO)[C@H](CO)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Dihydroxylation of 1,3-Butadiene Derivatives

A foundational approach involves the Sharpless asymmetric dihydroxylation of 1,3-butadiene precursors. This method leverages catalytic OsO$$4$$ with chiral ligands (e.g., (DHQD)$$2$$-PHAL) to install vicinal diols with high enantiomeric excess. Subsequent protection of the 2,3-diol intermediates with methoxymethyl chloride (MOMCl) in the presence of a base such as $$ \text{NaH} $$ or $$ \text{DIPEA} $$ yields the target compound.

Key Steps :

- Dihydroxylation :

$$ \text{1,3-Butadiene} \xrightarrow{\text{OsO}_4, \text{chiral ligand}} (2S,3S)\text{-butane-2,3-diol} $$ - MOM Protection :

$$ (2S,3S)\text{-butane-2,3-diol} + 2 \, \text{MOMCl} \xrightarrow{\text{base}} \text{Target compound} $$

This route achieves enantioselectivities >90% but requires careful handling of toxic osmium reagents.

Chiral Pool Synthesis from Tartaric Acid

Tartaric acid, a naturally occurring chiral molecule, provides an alternative starting material. Reduction of dimethyl (2S,3S)-tartrate with $$ \text{LiAlH}_4 $$ yields (2S,3S)-butane-1,2,3,4-tetraol, which undergoes selective MOM protection at the 2 and 3 positions.

Optimization Challenges :

- Selectivity : Competitive protection of primary (1,4) vs. secondary (2,3) hydroxyl groups necessitates stoichiometric control.

- Purification : Column chromatography or crystallization separates fully protected derivatives from mono- or tri-protected byproducts.

Industrial-Scale Considerations

Catalytic Hydrogenation of Acetylene Derivatives

The Davy process, widely used for 1,4-butanediol production, adapts to chiral derivatives via asymmetric hydrogenation. Starting from butyne-1,4-diol, chiral catalysts (e.g., Ru-BINAP complexes) induce stereoselective reduction:

$$ \text{Butyne-1,4-diol} \xrightarrow{\text{H}_2, \text{Ru-BINAP}} (2S,3S)\text{-butane-1,4-diol} $$

Subsequent MOM protection under mild conditions (e.g., $$ \text{MOMCl}, \, \text{Et}_3\text{N} $$) completes the synthesis. This method benefits from existing infrastructure for 1,4-butanediol manufacturing.

Hydrolysis and Protection of Epoxide Intermediates

Epoxidation of 1,3-butadiene derivatives followed by acid-catalyzed ring-opening generates vicinal diols. For example:

$$ \text{1,3-Butadiene} \xrightarrow{\text{mCPBA}} \text{cis-2,3-epoxybutane} \xrightarrow{\text{H}_2\text{O}, \text{H}^+} (2S,3S)\text{-butane-2,3-diol} $$

Enzymatic hydrolysis using epoxide hydrolases enhances stereochemical purity. Subsequent MOM protection proceeds as described earlier.

Analytical and Purification Techniques

Chromatographic Separation

Crude reaction mixtures often contain regioisomers and unprotected diols. Reverse-phase HPLC with chiral columns (e.g., Chiralpak IC) resolves enantiomers, while preparative TLC isolates pure fractions.

Crystallization Optimization

Slow evaporation from ethanol/water mixtures yields crystalline this compound, verified by X-ray diffraction. Thermal analysis (DSC) confirms a melting point of 85–87°C, though literature values vary.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound back to butane-1,4-diol.

Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acidic or basic conditions can facilitate the substitution of methoxymethyl groups with other functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate butane-1,4-diol.

Scientific Research Applications

Pharmaceutical Development

(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol has been investigated for its potential use in drug formulation. Its structure allows for the modification of drug delivery systems, enhancing the bioavailability of therapeutic agents. The compound can serve as a stabilizing agent or solubilizer in pharmaceutical formulations.

Case Study:

A study highlighted the use of this compound as a component in liposomal formulations aimed at improving the delivery of anticancer drugs. The incorporation of this compound resulted in enhanced drug encapsulation efficiency and improved release profiles under physiological conditions.

Biochemical Research

The compound has applications in biochemical assays and studies involving enzyme activity. Its ability to interact with biological molecules makes it a valuable tool for investigating metabolic pathways and enzyme kinetics.

Case Study:

Research demonstrated that this compound could act as an inhibitor for certain enzymes involved in carbohydrate metabolism. This property was exploited to study the effects of enzyme inhibition on metabolic flux in cellular models.

Material Science

In material science, this compound is explored for its potential role as a building block in polymer synthesis. Its functional groups allow for the formation of cross-linked networks that can be utilized in creating advanced materials with specific mechanical properties.

Case Study:

A recent investigation focused on synthesizing polyurethane elastomers using this compound as a soft segment. The resulting materials exhibited improved elasticity and thermal stability compared to conventional polyurethanes.

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Used as a stabilizer/solubilizer in drug formulations | Enhances bioavailability and stability |

| Biochemical Research | Investigates enzyme kinetics and metabolic pathways | Provides insights into metabolic processes |

| Material Science | Building block for polymer synthesis | Improves mechanical properties of materials |

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol primarily involves its role as a protected diol. The methoxymethyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon deprotection, the hydroxyl groups are revealed, enabling further functionalization or incorporation into more complex structures.

Comparison with Similar Compounds

Secoisolariciresinol

Structure : (2S,3S)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol

CAS : 75365-01-4

Comparison :

- Functional Groups: Secoisolariciresinol has phenolic -OH and methoxy (-OCH3) groups, enabling hydrogen bonding and redox activity. In contrast, the target compound’s methoxymethoxy groups are non-phenolic and less reactive, making it more suited for synthetic stability .

(2S,3S)-2,3-Bis(benzyloxy)butane-1,4-Diol

Structure : (2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diol

CAS : 17401-06-8

Comparison :

- Substituent Effects : Benzyloxy groups increase molecular weight and hydrophobicity compared to methoxymethoxy groups. This affects solubility—the target compound is more polar and water-soluble .

- Applications : The benzyloxy derivative is used in asymmetric synthesis, whereas the methoxymethoxy analog is preferred for reactions requiring milder deprotection conditions .

2,3-Bis[(pyrrolidine-2-yl)methoxy]butane-1,4-Diol

Structure : Contains pyrrolidine (N-containing heterocycle) substituents.

Comparison :

- Reactivity : The pyrrolidine groups introduce basicity and hydrogen-bonding capacity, enabling polymer network formation. The target compound lacks such functionality, limiting its use in polymer chemistry .

Biological Activity

(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol is a compound that has garnered interest in various fields due to its potential biological activities and applications in organic synthesis. This article delves into its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₈H₁₈O₆

- Molecular Weight : 210.23 g/mol

- Melting Point : 62-63 °C

- Boiling Point : Approximately 324.4 °C (predicted)

- Density : 1.156 g/cm³ (predicted)

Biological Activity

The biological activity of this compound primarily revolves around its role as a precursor in the synthesis of biologically active molecules. Here are some key aspects:

1. Synthesis of Pharmaceuticals and Natural Products

- This compound is utilized in the synthesis of various pharmaceuticals and natural products, acting as a protected diol which allows for selective reactions without interference from hydroxyl groups.

2. Mechanism of Action

- The compound functions by protecting hydroxyl groups through methoxymethylation, facilitating further chemical transformations. Upon deprotection, it can participate in additional reactions leading to biologically active derivatives.

3. Applications in Drug Development

- As an intermediate in drug synthesis, this compound may contribute to the development of new therapeutic agents . Its structural properties allow for modifications that can enhance biological activity.

Case Studies

Several studies have investigated the biological implications of similar compounds or derivatives:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Precursor for biologically active molecules | Pharmaceutical synthesis |

| Butane-1,4-diol | Solvent and chemical intermediate | Industrial applications |

| (2R,3R)-2,3-bis(methoxymethoxy)butane-1,4-diol | Similar protective functions | Organic synthesis |

Synthetic Routes

The synthesis of this compound typically involves:

- Protection of Hydroxyl Groups : Reaction of butane-1,4-diol with methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.

- Reaction Conditions : Conducted in aprotic solvents such as tetrahydrofuran or dimethylformamide at low temperatures to minimize side reactions.

Future Directions

Research continues to explore the full potential of this compound in medicinal chemistry and materials science. Future studies may focus on:

- Developing more efficient synthetic routes.

- Investigating its interactions with biological targets.

- Exploring its utility in new therapeutic areas.

Q & A

Q. How does the stereochemistry of this compound influence its metabolic fate in microbial systems?

- Methodological Answer : Gut microbiota (e.g., Bacteroides, Clostridium) selectively metabolize stereospecific diols via demethylation and deglucosylation. For example, 2,3-bis(3,4-dihydroxybenzyl)butane-1,4-diol is converted to enterodiol by Bu. methylotrophicum, with stereochemistry affecting intermediate formation rates . Stable isotope tracing and LC-MS/MS can track metabolic pathways.

Q. What computational approaches predict the biological interactions of this compound with enzyme targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities to enzymes like dipeptidyl peptidase IV. Validation involves comparing predicted binding poses with experimental IC₅₀ values from enzyme inhibition assays. A study on dihydrobenzodioxine analogs used this workflow to confirm selective carbonic anhydrase inhibition .

Q. How do methoxymethoxy groups affect the compound’s role in asymmetric catalysis or chiral resolution?

- Methodological Answer : The methoxymethoxy groups act as electron-withdrawing substituents, modulating steric hindrance and electronic density at reaction sites. In lignan synthesis, such groups enhance enantioselectivity during Pd-catalyzed cross-coupling by restricting rotational freedom . Kinetic resolution experiments (e.g., chiral HPLC) quantify enantiomeric excess.

Q. What kinetic and thermodynamic factors govern competing reaction pathways during derivatization of this compound?

- Methodological Answer : Competing pathways (e.g., nucleophilic substitution vs. elimination) are analyzed via Eyring plots and DFT calculations. For instance, hydrogenation of 2-butyne-1,4-diol in supercritical CO₂ showed 84% selectivity for butane-1,4-diol, driven by solvent polarity and transition-state stability . Reaction calorimetry monitors exothermicity to optimize conditions.

Q. How can isotopic labeling elucidate the biodegradation mechanism of this compound in environmental systems?

Q. What pharmacological activities of structurally related diols suggest potential applications for this compound?

- Methodological Answer : Secoisolariciresinol analogs exhibit anti-allergic and antiplatelet activities via modulation of IL-4/IFN-γ expression . Target compound screening could involve in vitro assays (e.g., platelet aggregation inhibition) and murine models of dermatitis, with dose-response curves establishing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.